4,4'-Azoxyanisole
Overview
Description
4,4’-Azoxyanisole is an organic compound with the molecular formula C14H14N2O3. It is known for its bright yellow crystalline appearance and is primarily used in the study of liquid crystals. This compound is characterized by its unique azoxy group, which contributes to its distinct chemical and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Azoxyanisole can be synthesized through several methods, including the azo coupling reaction, the Mills reaction, and the Wallach reaction. These methods typically involve the reaction of azobenzenes with appropriate reagents to yield azoxyanisoles.
Industrial Production Methods: In industrial settings, the synthesis of 4,4’-Azoxyanisole often involves the oxidation of 4,4’-dimethoxyazobenzene. This process requires specific reaction conditions, such as controlled temperature and the presence of oxidizing agents, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Azoxyanisole undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The aromatic rings in 4,4’-Azoxyanisole can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products:
Oxidation: Derivatives with additional oxygen-containing functional groups.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4,4’-Azoxyanisole has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in the study of liquid crystals and their phase transitions.
Biology: The compound’s photoresponsive properties make it useful in the study of biological systems and molecular switches.
Medicine: Research into its potential use in drug delivery systems and as a component in photoresponsive materials.
Industry: Utilized in the production of dyes, pigments, and as a calibration standard for differential scanning calorimeters
Mechanism of Action
The mechanism of action of 4,4’-Azoxyanisole is primarily related to its ability to undergo cis-trans isomerization under light irradiation. This property allows it to function as a molecular switch, altering its conformation and, consequently, its physical properties. The azoxy group plays a crucial role in this process, interacting with the aromatic rings to facilitate the isomerization.
Comparison with Similar Compounds
- Azobenzene
- 4,4’-Dimethoxyazoxybenzene
- 4,4’-Azoxydianisole
Comparison: 4,4’-Azoxyanisole is unique due to its specific azoxy group, which imparts distinct photoresponsive properties. Compared to azobenzene, it has additional methoxy groups that enhance its solubility in organic solvents and its stability. The presence of the azoxy group also differentiates it from other similar compounds, making it particularly useful in the study of liquid crystals and photoresponsive materials .
Properties
IUPAC Name |
(4-methoxyphenyl)-(4-methoxyphenyl)imino-oxidoazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-18-13-7-3-11(4-8-13)15-16(17)12-5-9-14(19-2)10-6-12/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEZRSFWWCTVNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OC)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
Record name | P-AZOXYANISOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19842 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5024554 | |
Record name | 4,4'-Dimethoxyazoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5024554 | |
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Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-azoxyanisole appears as yellow monoclinic needles (in alcohol) or bright yellow crystals. (NTP, 1992) | |
Record name | P-AZOXYANISOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19842 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 70.7 °F (NTP, 1992) | |
Record name | P-AZOXYANISOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19842 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
1.1711 at 239 °F (NTP, 1992) - Denser than water; will sink | |
Record name | P-AZOXYANISOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19842 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
1562-94-3, 21650-70-4, 51437-65-1 | |
Record name | P-AZOXYANISOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19842 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4,4'-Dimethoxyazoxybenzene | |
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Record name | 4,4'-Dimethoxyazoxybenzene, (E)- | |
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Record name | 4,4'-Dimethoxyazoxybenzene | |
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Record name | 4,4'-Azoxyanisole | |
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Record name | Diazene, 1,2-bis(4-methoxyphenyl)-, 1-oxide | |
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Record name | 4,4'-Dimethoxyazoxybenzene | |
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Record name | 4,4'-azoxyanisole | |
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Record name | 4,4'-DIMETHOXYAZOXYBENZENE, (E)- | |
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Record name | 4,4'-DIMETHOXYAZOXYBENZENE, (Z)- | |
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Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
244 to 250 °F (NTP, 1992) | |
Record name | P-AZOXYANISOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19842 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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